molecular formula C17H10Cl2N6O2 B3634503 1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole

1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole

Cat. No.: B3634503
M. Wt: 401.2 g/mol
InChI Key: IDVRGTDMBKFVPV-UHFFFAOYSA-N
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Description

1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This particular compound is characterized by the presence of a dichloromethyl group, a nitro group, and a phenylpyrimidinyl moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole involves several steps, starting with the preparation of the benzotriazole scaffold. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole involves its interaction with molecular targets through non-covalent interactions such as π–π stacking and hydrogen bonding. These interactions enable the compound to bind with enzymes and receptors, modulating their activity. For example, it can inhibit RNA polymerase II, leading to the suppression of mRNA synthesis and subsequent inhibition of protein synthesis .

Comparison with Similar Compounds

1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N6O2/c18-15(19)13-14(25(26)27)17(21-16(20-13)10-6-2-1-3-7-10)24-12-9-5-4-8-11(12)22-23-24/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVRGTDMBKFVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N3C4=CC=CC=C4N=N3)[N+](=O)[O-])C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole
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1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole
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1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole
Reactant of Route 5
1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole
Reactant of Route 6
1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole

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